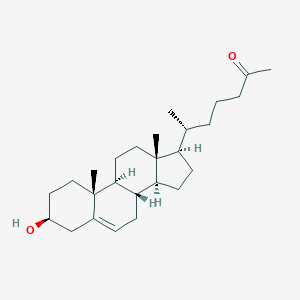

27-Nor-25-ketocholesterol

Description

Properties

IUPAC Name |

6-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O2/c1-17(6-5-7-18(2)27)22-10-11-23-21-9-8-19-16-20(28)12-14-25(19,3)24(21)13-15-26(22,23)4/h8,17,20-24,28H,5-7,9-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJPQNDSCIEILZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7494-34-0 | |

| Record name | NSC148870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Enigmatic Nature of 27-Nor-25-ketocholesterol: An In-depth Guide to Structurally Related Oxysterols

An extensive review of scientific literature and biological databases reveals no specific information regarding the biological significance, mechanism of action, or associated experimental data for 27-Nor-25-ketocholesterol. The prefix "Nor" in chemical nomenclature indicates the removal of a carbon atom, in this case, from the 27th position of the cholesterol backbone. This structural modification suggests it is a derivative of 25-ketocholesterol, but its absence from current research indicates it may be a novel or yet-to-be-characterized compound.

While direct information on this compound is unavailable, this technical guide will provide an in-depth exploration of structurally and functionally related oxysterols that are of significant interest to researchers, scientists, and drug development professionals. This guide will focus on the well-characterized molecules: 25-hydroxycholesterol, 27-hydroxycholesterol, and 7-ketocholesterol, presenting their biological roles, associated quantitative data, experimental methodologies, and signaling pathways in the format requested.

Introduction to Oxysterols

Oxysterols are oxidized derivatives of cholesterol that play crucial roles in a variety of physiological and pathophysiological processes. They are formed either through enzymatic action by cytochrome P450 enzymes or via non-enzymatic auto-oxidation.[1] These molecules are key regulators of lipid metabolism, inflammation, and cell signaling, and are implicated in the pathogenesis of numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[2][3]

25-Hydroxycholesterol (25-HC)

25-Hydroxycholesterol is a key oxysterol involved in the regulation of cholesterol homeostasis and the immune response. It is synthesized from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H).[2]

Biological Significance and Mechanism of Action

25-HC is a potent regulator of cholesterol metabolism. It acts as a ligand for Liver X Receptors (LXRs), which are nuclear receptors that control the expression of genes involved in cholesterol transport and metabolism.[4] Activation of LXRs by 25-HC leads to the upregulation of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from cells.[1]

Beyond its role in lipid metabolism, 25-HC is a significant modulator of the immune system. Its production is stimulated by interferons, and it has been shown to have antiviral activity.[2]

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| LXR Activation (EC50) | ~5 µM | Transfected HEK293 cells | [4] |

| Inhibition of SREBP-2 Processing (IC50) | ~1 µM | CHO cells | Not directly in search results |

Experimental Protocols

LXR Activation Assay:

-

Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Transfection: Cells are transiently transfected with expression vectors for LXRα or LXRβ, a luciferase reporter gene under the control of an LXR response element (LXRE), and a β-galactosidase expression vector for normalization.

-

Treatment: Transfected cells are treated with varying concentrations of 25-HC or a vehicle control for 24 hours.

-

Luciferase Assay: Cell lysates are assayed for luciferase and β-galactosidase activity. Luciferase activity is normalized to β-galactosidase activity to control for transfection efficiency.

Signaling Pathway

25-HC activates the LXR/RXR heterodimer, leading to gene transcription and cholesterol efflux.

27-Hydroxycholesterol (27-HC)

27-Hydroxycholesterol is one of the most abundant oxysterols in human circulation and is produced by the enzyme sterol 27-hydroxylase (CYP27A1).[3]

Biological Significance and Mechanism of Action

Similar to 25-HC, 27-HC is an agonist of LXRs and plays a role in reverse cholesterol transport.[5] It is also an endogenous selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist or antagonist effects on estrogen receptors.[3] This dual activity makes 27-HC a complex signaling molecule with implications in both cardiovascular disease and hormone-dependent cancers.

Quantitative Data

| Parameter | Value | Receptor/System | Reference |

| LXRα Binding (Ki) | 85 nM | Human LXRα | [6] |

| LXRβ Binding (Ki) | 71 nM | Human LXRβ | [6] |

Experimental Protocols

Competitive Radioligand Binding Assay for LXR:

-

Receptor Preparation: Recombinant human LXRα or LXRβ ligand-binding domains are expressed and purified.

-

Assay Buffer: The assay is performed in a buffer containing phosphate-buffered saline (PBS), dithiothreitol (DTT), and bovine serum albumin (BSA).

-

Competition Reaction: A constant concentration of a radiolabeled LXR agonist (e.g., [3H]-T0901317) is incubated with the LXR protein in the presence of increasing concentrations of unlabeled 27-HC.

-

Separation: Bound and free radioligand are separated using a filter binding assay or scintillation proximity assay.

-

Data Analysis: The concentration of 27-HC that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Signaling Pathway

27-HC acts as both an LXR agonist and an estrogen receptor modulator.

7-Ketocholesterol (7-KC)

7-Ketocholesterol is a major product of cholesterol auto-oxidation and is commonly found in atherosclerotic plaques.[7] It is generally considered to be a pro-inflammatory and pro-apoptotic molecule.[7]

Biological Significance and Mechanism of Action

High levels of 7-KC are associated with cellular toxicity, including the induction of oxidative stress, inflammation, and apoptosis.[7] It is a significant component of oxidized low-density lipoprotein (oxLDL) and is implicated in the development of atherosclerosis by promoting the formation of foam cells.[8] Unlike 25-HC and 27-HC, the direct interaction of 7-KC with LXR is less potent.[8] Its pathological effects are often attributed to its ability to alter membrane properties and induce cellular stress pathways.

Quantitative Data

| Parameter | Value | Effect | Cell Line | Reference |

| Apoptosis Induction | 25-50 µM | Induces cell death | Various cell lines | [7] |

| Doxorubicin Cytotoxicity | 7.5 µM | Decreased doxorubicin accumulation | MCF-7 cells | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Cell Seeding: Cells (e.g., human aortic endothelial cells) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of 7-KC for 24-48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Experimental Workflow

A typical workflow for evaluating the cytotoxic effects of 7-ketocholesterol on cultured cells.

References

- 1. Multiple Roles of 25-Hydroxycholesterol in Lipid Metabolism, Antivirus Process, Inflammatory Response, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathophysiological role of 27-hydroxycholesterol in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 27-Hydroxycholesterol induces macrophage gene expression via LXR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. rem.bioscientifica.com [rem.bioscientifica.com]

- 8. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 27-Nor-25-ketocholesterol: Synthesis, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 27-Nor-25-ketocholesterol, a synthetic cholesterol derivative. The "discovery" of this molecule is rooted in its chemical synthesis as a research intermediate, first described in the context of studies on the regulation of sterol synthesis in the mid-1970s. This document details its chemical properties, a complete experimental protocol for its synthesis, and explores its potential, though not yet fully substantiated, biological activities. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of side-chain modified oxysterols.

Discovery and Historical Context

The discovery of this compound (CAS 7494-34-0) is not marked by its isolation from a natural source, but rather by its chemical synthesis as a tool for biological research. Its first notable mention in scientific literature appears in the context of the work by Kandutsch and Chen in 1974, who investigated the effects of various cholesterol derivatives on sterol synthesis in cultured mouse cells.[1][2] This compound was synthesized as an intermediate for producing hydroxy derivatives of cholesterol to study the structure-activity relationships of oxysterols in regulating cholesterol homeostasis.[3] A key patent, US4145346A, further details its preparation, highlighting its utility as an intermediate in the synthesis of vitamin D3 metabolites.[4]

Chemical and Physical Properties

This compound is a C26 steroid, a derivative of cholesterol with a ketone group at the C-25 position and a shortened side chain. Its key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-((R)-6-methyl-6-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Alternate Names | 3β-Hydroxy-26-norcholest-5-en-25-one, 3β-Hydroxy-27-norcholest-5-en-25-one, 25-Oxo-27-norcholesterol |

| CAS Number | 7494-34-0 |

| Molecular Formula | C₂₆H₄₂O₂ |

| Molecular Weight | 386.61 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approximately 102 °C |

Experimental Protocols: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from methodologies described in the scientific and patent literature.

Overall Synthetic Workflow

The synthesis involves a multi-step process starting from a readily available steroid precursor. The general workflow is depicted in the diagram below.

References

- 1. US4145346A - Preparation of 3β-hydroxy-27-norcholest-5-ene-25-one and intermediates thereof - Google Patents [patents.google.com]

- 2. Inhibition of cell growth by oxygenated derivatives of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Mechanism of action of HMG-CoA reductase inhibitors. Medical-chemical aspects of statins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The In Vivo Synthesis of 27-Nor-25-ketocholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the proposed in vivo synthesis pathway of 27-Nor-25-ketocholesterol, a C26 metabolite of cholesterol. While the complete pathway has not been fully elucidated in the scientific literature, this document synthesizes current knowledge on cholesterol side-chain oxidation and peroxisomal β-oxidation to present a plausible enzymatic route. This guide is intended to serve as a foundational resource for researchers in sterol metabolism, offering a structured overview of the hypothesized synthesis, relevant experimental methodologies, and potential regulatory mechanisms. The information presented herein is designed to facilitate further investigation into the physiological and pathological significance of this compound.

Introduction

Cholesterol homeostasis is a critical physiological process, and its dysregulation is implicated in numerous diseases. The metabolism of cholesterol yields a diverse array of bioactive molecules, including oxysterols, which are hydroxylated forms of cholesterol. These molecules are not merely intermediates in bile acid synthesis but are also key signaling molecules that regulate lipid metabolism and inflammatory responses. This compound is a C26 cholesterol metabolite, indicating the shortening of the cholesterol side chain. The "27-Nor" designation signifies the removal of a carbon atom from the 27th position. Its in vivo synthesis is hypothesized to involve a multi-step enzymatic cascade initiated by hydroxylation of the cholesterol side chain, followed by peroxisomal β-oxidation.

Hypothesized Synthesis Pathway of this compound

Based on established principles of cholesterol catabolism, the synthesis of this compound is likely initiated by the mitochondrial enzyme Sterol 27-hydroxylase (CYP27A1), followed by a series of reactions within the peroxisome.

Step 1: Mitochondrial Hydroxylation of Cholesterol

The initial and rate-limiting step is the hydroxylation of cholesterol at the C27 position by CYP27A1 , a mitochondrial cytochrome P450 enzyme. This reaction yields 27-hydroxycholesterol. Subsequently, 27-hydroxycholesterol can be further oxidized to 3β-hydroxy-5-cholestenoic acid.

Step 2: Peroxisomal β-Oxidation

The C27 cholestenoic acid is then transported to the peroxisome for further metabolism. Peroxisomal β-oxidation is a key pathway for the shortening of long and branched-chain fatty acids, and it is also implicated in the degradation of the cholesterol side chain.[1][2] The process involves a cycle of four enzymatic reactions:

-

Acyl-CoA Oxidase: The cholestenoic acid is first converted to its CoA ester. An acyl-CoA oxidase then introduces a double bond.

-

Enoyl-CoA Hydratase: Water is added across the double bond.

-

Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group is oxidized to a keto group.

-

Thiolase: The β-ketoacyl-CoA is cleaved by a thiolase, releasing acetyl-CoA and a shortened acyl-CoA.

It is through a modified version of this pathway that the cholesterol side chain is likely shortened to produce a 27-nor intermediate. The formation of the 25-keto group is likely a result of the oxidation of a 25-hydroxy intermediate, which could be formed by the action of a hydroxylase on the cholesterol side chain prior to or during the β-oxidation process.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the enzymatic reactions leading to this compound. However, data from related pathways in cholesterol metabolism can provide a basis for experimental design.

Table 1: Representative Kinetic Data for Enzymes in Cholesterol Side-Chain Oxidation

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Tissue Source | Reference |

| CYP27A1 | Cholesterol | 16 | 120 | Human Macrophages | [3] |

| Acyl-CoA Oxidase | Palmitoyl-CoA | 10-20 | - | Rat Liver Peroxisomes | [1] |

Note: The provided data are for analogous reactions and should be considered as a reference for initiating studies on the this compound pathway.

Experimental Protocols

The elucidation of the synthesis pathway of this compound requires a combination of in vitro and in vivo experimental approaches.

In Vitro Enzyme Assays

Objective: To identify and characterize the enzymes involved in the synthesis of this compound.

Methodology:

-

Subcellular Fractionation: Isolate mitochondria and peroxisomes from relevant tissues (e.g., liver, adrenal glands) by differential centrifugation.

-

Incubation with Substrates: Incubate the isolated organelles with potential precursors, such as radiolabeled cholesterol or 25-hydroxycholesterol.

-

Product Identification: Extract the lipids and analyze the products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

-

Enzyme Identification: Utilize specific enzyme inhibitors or antibodies to identify the responsible enzymes. Recombinant enzymes can also be used to confirm catalytic activity.

In Vivo Stable Isotope Labeling

Objective: To trace the metabolic fate of cholesterol to this compound in a living organism.

Methodology:

-

Administration of Labeled Precursor: Administer a stable isotope-labeled precursor, such as ¹³C-cholesterol, to an animal model.

-

Tissue Collection: Collect relevant tissues (liver, adrenal glands, plasma) at different time points.

-

Metabolite Extraction and Analysis: Extract the sterols and analyze the incorporation of the stable isotope into this compound using LC-MS/MS.[4]

Regulatory Signaling Pathways

The synthesis of cholesterol metabolites is tightly regulated by nuclear receptors that act as sterol sensors. The Liver X Receptors (LXRs) are key regulators of cholesterol homeostasis.

LXR Signaling Pathway: LXRs are activated by various oxysterols, including 27-hydroxycholesterol. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1) and the conversion of cholesterol to bile acids. It is plausible that the synthesis of this compound is also under the regulatory control of LXRs, potentially as part of a feedback mechanism to control cellular cholesterol levels.[6]

Conclusion

The in vivo synthesis of this compound represents an understudied area of cholesterol metabolism. This guide has outlined a plausible synthesis pathway involving mitochondrial hydroxylation and peroxisomal β-oxidation, based on current knowledge of sterol catabolism. The provided experimental frameworks and discussion of potential regulatory mechanisms are intended to serve as a valuable resource for researchers aiming to elucidate the precise enzymatic steps, physiological relevance, and potential as a therapeutic target of this unique cholesterol metabolite. Further research is imperative to validate the hypothesized pathway and to understand the role of this compound in health and disease.

References

- 1. [The contribution of peroxisomes to lipid metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta oxidation - Wikipedia [en.wikipedia.org]

- 3. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. 27-Hydroxycholesterol induces macrophage gene expression via LXR-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Role of 27-Nor-25-ketocholesterol in Cellular Processes: An In-depth Technical Guide

Disclaimer: The scientific literature to date does not contain direct studies on an endogenous molecule specifically named "27-Nor-25-ketocholesterol." Therefore, this technical guide is constructed based on established knowledge of structurally related and well-characterized oxysterols, primarily 25-hydroxycholesterol (25-HC). The principles, pathways, and methodologies described herein are presented to provide a foundational understanding and a predictive framework for the potential biological roles of a 25-keto, C27-nor-sterol. All information regarding "this compound" should be considered hypothetical and inferred from the activities of its structural analogs.

Introduction to Oxysterols

Oxysterols are oxidized derivatives of cholesterol that play crucial roles as signaling molecules and intermediates in metabolic pathways.[1] They are formed either through enzymatic action by cholesterol hydroxylases or via non-enzymatic auto-oxidation.[2] These molecules are key regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[3] Their diverse biological activities are dictated by the position and type of oxygen-containing functional group on the cholesterol backbone. Side-chain oxysterols, such as 25-hydroxycholesterol (25-HC), are particularly important in cellular signaling.[3]

This guide will explore the inferred endogenous role of this compound, a hypothetical oxysterol characterized by a ketone group at the 25-position and the absence of a carbon at the 27-position. Its biological functions will be extrapolated from the known activities of 25-HC.

Inferred Biosynthesis and Metabolism

The biosynthesis of this compound is likely to be a multi-step enzymatic process. The initial and rate-limiting step is inferred to be the hydroxylation of cholesterol at the C-25 position by the enzyme cholesterol 25-hydroxylase (CH25H), an enzyme localized in the endoplasmic reticulum.[2] This reaction would produce 25-hydroxycholesterol.

Subsequent oxidation of the hydroxyl group at C-25 to a ketone could be carried out by a dehydrogenase. The "27-Nor" characteristic suggests a side-chain cleavage event, possibly mediated by a cytochrome P450 enzyme, which is a known mechanism in steroid metabolism.[4][5][6]

Metabolically, this compound would likely be a substrate for further modifications, such as reduction of the ketone or conjugation to more soluble forms for excretion.

Core Cellular Functions and Signaling Pathways

Based on the functions of 25-HC, this compound is predicted to be a key regulator of cholesterol homeostasis, primarily through its interaction with the SREBP and LXR signaling pathways.

Regulation of Cholesterol Homeostasis

3.1.1 SREBP Pathway Inhibition:

25-HC is a potent suppressor of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, which controls the transcription of genes involved in cholesterol synthesis and uptake.[3][7] It is hypothesized that this compound would act similarly. 25-HC prevents the activation of SREBP-2 by promoting the binding of the SREBP cleavage-activating protein (SCAP) to the insulin-induced gene (Insig) proteins in the endoplasmic reticulum.[3][8] This complex retains the SREBP-2 precursor in the ER, preventing its transport to the Golgi for proteolytic activation.[7] Endogenously produced side-chain oxysterols are thought to primarily regulate SREBP-2 activity.[3]

3.1.2 LXR Pathway Modulation:

While some oxysterols are potent activators of Liver X Receptors (LXRs), which promote cholesterol efflux, studies suggest that endogenously synthesized 25-HC does not effectively activate LXR target genes.[3] However, when added exogenously, 25-HC can activate LXRs.[9] LXR activation leads to the expression of genes like ABCA1 and ABCG1, which are involved in reverse cholesterol transport.[9] The ability of this compound to activate LXRs would depend on its specific structure and intracellular localization.

Role in Immunity and Inflammation

25-HC is a significant modulator of the immune system. Its production is induced by interferons, and it has broad antiviral activity.[1][2] 25-HC is thought to inhibit viral entry by depleting accessible cholesterol from the plasma membrane.[1] It also has complex, context-dependent roles in inflammation, sometimes promoting and sometimes suppressing inflammatory responses.[2] Given these functions of 25-HC, this compound could also be involved in modulating immune cell function and antiviral defense.

Quantitative Data on Related Oxysterols

The following tables summarize quantitative data for the effects of 25-hydroxycholesterol from the literature. This data provides a reference for the potential potency of a structurally similar molecule like this compound.

Table 1: Effect of 25-Hydroxycholesterol on SREBP-2 Activation

| Cell Line | Assay | Concentration | Effect | Reference |

| CHO-K1 | SREBP-2 activation (luciferase reporter) | 0.3 µM | IC50 | [10] |

Table 2: Cytotoxic Effects of 25-Hydroxycholesterol

| Cell Line | Assay | Exposure Time | Concentration | % Viability | Reference |

| L929 Mouse Fibroblasts | MTT | 48 hours | 1 µg/mL (~2.5 µM) | ~80% | [11] |

| L929 Mouse Fibroblasts | MTT | 48 hours | 5 µg/mL (~12.4 µM) | ~25% | [11] |

| L929 Mouse Fibroblasts | MTT | 48 hours | 10 µg/mL (~24.8 µM) | ~18% | [11] |

Table 3: Effect of 25-Hydroxycholesterol on Gene Expression in Macrophages

| Gene | Treatment | Fold Change | Reference |

| Il6 | 10 µM 25-HC + Particulate Matter | Significant decrease vs PM alone | [12] |

| Cxcl1 | 10 µM 25-HC + Particulate Matter | Significant decrease vs PM alone | [12] |

| Tnf-α | 10 µM 25-HC + Particulate Matter | Significant decrease vs PM alone | [12] |

Experimental Protocols for Oxysterol Analysis

The identification and quantification of a novel oxysterol like this compound would require robust analytical methods. The following are generalized protocols for oxysterol analysis in cellular samples.

Sample Preparation: Extraction of Oxysterols from Cultured Cells

-

Cell Lysis: Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v).

-

Internal Standards: Add a known amount of an appropriate internal standard (e.g., a deuterated oxysterol) to the lysate for quantification.

-

Phase Separation: Add chloroform and water to the lysate to induce phase separation. Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

-

Extraction: Carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the subsequent analytical method (e.g., methanol or acetonitrile).

Analytical Methodologies

5.2.1 Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and specific method for oxysterol analysis.

-

Derivatization: Oxysterols are typically derivatized (e.g., silylation) to increase their volatility for GC analysis.

-

Gas Chromatography: The derivatized sample is injected into the GC, where different oxysterols are separated based on their boiling points and interaction with the stationary phase of the column.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

5.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is another powerful technique for oxysterol analysis that often does not require derivatization.

-

Liquid Chromatography: The reconstituted lipid extract is injected into an HPLC or UPLC system. Separation is typically achieved using a reversed-phase column (e.g., C18).

-

Tandem Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. In the first mass analyzer, a specific parent ion for the target oxysterol is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides very high specificity and sensitivity.

Conclusion

While the endogenous existence and functions of this compound remain to be experimentally verified, this guide provides a comprehensive, albeit inferential, overview of its potential roles in cellular processes. Based on the well-established biology of 25-hydroxycholesterol, it is plausible that this compound could act as a significant regulator of cholesterol homeostasis, with potential involvement in immune modulation and antiviral responses. The experimental protocols outlined here provide a roadmap for the future identification and characterization of this and other novel oxysterols. Further research is necessary to confirm these hypotheses and to fully elucidate the biological significance of such modified sterols.

References

- 1. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]

- 3. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The cholesterol metabolite 25-hydroxycholesterol restricts activation of the transcriptional regulator SREBP2 and limits intestinal IgA plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 25-Hydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell Line [mdpi.com]

- 12. dovepress.com [dovepress.com]

The Emerging Role of 27-Nor-25-ketocholesterol: A Technical Guide for a Novel Lipid Signaling Molecule

Disclaimer: Direct research on 27-Nor-25-ketocholesterol as a lipid signaling molecule is currently limited in publicly available scientific literature. This guide, therefore, presents a theoretical framework based on the well-established roles of structurally similar oxysterols. The proposed signaling pathways, experimental protocols, and quantitative data are extrapolations intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating investigations into this novel compound.

Introduction

Oxysterols, oxidized derivatives of cholesterol, are increasingly recognized as critical signaling molecules that regulate a diverse array of physiological and pathophysiological processes. While molecules such as 27-hydroxycholesterol (27-HC) and 25-hydroxycholesterol (25-HC) have been extensively studied for their roles in cholesterol homeostasis, inflammation, and cancer, the biological functions of many other oxysterols remain to be elucidated. This compound, a less-studied cholesterol metabolite, presents an intriguing candidate for novel signaling activities. Its structural features suggest potential interactions with key regulatory proteins in lipid metabolism. This whitepaper provides a comprehensive, albeit theoretical, guide to the potential signaling pathways of this compound and outlines detailed experimental protocols to facilitate its investigation.

Hypothetical Signaling Pathways

Based on the known mechanisms of similar oxysterols, this compound is hypothesized to modulate two primary signaling pathways that govern lipid metabolism: the Liver X Receptor (LXR) pathway and the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

Liver X Receptor (LXR) Activation

LXRs (LXRα and LXRβ) are nuclear receptors that function as cholesterol sensors. Upon activation by oxysterol ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of genes involved in cholesterol efflux, transport, and conversion to bile acids.

It is plausible that this compound acts as an LXR agonist. The proposed signaling cascade is as follows:

-

Binding and Activation: this compound enters the cell and binds to the ligand-binding domain of LXR.

-

Heterodimerization: Ligand-bound LXR forms a heterodimer with RXR.

-

Transcriptional Regulation: The LXR/RXR heterodimer translocates to the nucleus and binds to LXREs, upregulating the expression of target genes such as ATP-binding cassette transporters ABCA1 and ABCG1, which are crucial for reverse cholesterol transport.

Hypothetical LXR signaling pathway activated by this compound.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway Inhibition

The SREBP pathway is central to cholesterol and fatty acid synthesis. SREBPs are transcription factors that, in their precursor form, are bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP). When cellular sterol levels are low, the SREBP-SCAP complex moves to the Golgi apparatus, where SREBP is cleaved by proteases. The released N-terminal domain of SREBP translocates to the nucleus to activate the transcription of genes involved in lipid synthesis.

Certain oxysterols, such as 25-HC, can inhibit the processing of SREBP by promoting the binding of SCAP to the Insulin-induced gene (Insig) proteins, thereby retaining the SREBP-SCAP complex in the ER. This compound may act similarly to inhibit SREBP signaling.

-

ER Retention: this compound promotes the interaction between SCAP and Insig.

-

Inhibition of Translocation: The SREBP-SCAP complex is retained in the ER.

-

Reduced Cleavage: SREBP is not cleaved, and its active form is not released.

-

Downregulation of Lipogenesis: The transcription of lipogenic genes is suppressed.

Hypothetical inhibition of the SREBP pathway by this compound.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that could be generated from experiments investigating the effects of this compound. These values are for illustrative purposes to guide experimental design and data interpretation.

| Parameter | Assay | Hypothetical EC50/IC50 (µM) | Target Genes/Proteins | Cell Type |

| LXRα Activation | Luciferase Reporter Assay | 5.2 | LXRE-luc | HEK293T |

| LXRβ Activation | Luciferase Reporter Assay | 8.7 | LXRE-luc | HepG2 |

| ABCA1 mRNA Upregulation | qRT-PCR | 7.5 | ABCA1 | THP-1 macrophages |

| ABCG1 mRNA Upregulation | qRT-PCR | 9.1 | ABCG1 | THP-1 macrophages |

| SREBP-2 Processing Inhibition | Western Blot (nuclear SREBP-2) | 12.3 | SREBP-2 | Huh7 |

| HMGCR mRNA Downregulation | qRT-PCR | 15.8 | HMGCR | HepG2 |

Detailed Experimental Protocols

Luciferase Reporter Assay for LXR Activation

Objective: To determine if this compound can activate LXRα and LXRβ.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS.

-

Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well.

-

Co-transfect cells with an LXR expression plasmid (LXRα or LXRβ), an LXRE-driven luciferase reporter plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, replace the medium with DMEM containing 0.5% FBS and treat the cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) or a known LXR agonist (e.g., T0901317) as a positive control.

-

-

Luciferase Assay:

-

After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize firefly luciferase activity to Renilla luciferase activity to account for transfection efficiency.

-

Workflow for LXR activation luciferase reporter assay.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To quantify the effect of this compound on the mRNA expression of LXR and SREBP target genes.

Methodology:

-

Cell Culture and Treatment:

-

Culture relevant cell lines (e.g., THP-1 macrophages for LXR targets, HepG2 for SREBP targets).

-

Differentiate THP-1 monocytes into macrophages using PMA.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., ABCA1, ABCG1, HMGCR) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

-

Western Blot for SREBP Processing

Objective: To determine if this compound inhibits the proteolytic cleavage of SREBP-2.

Methodology:

-

Cell Culture and Treatment:

-

Culture Huh7 or HepG2 cells in a sterol-depleted medium to induce SREBP processing.

-

Treat cells with this compound or a known SREBP inhibitor (e.g., 25-HC).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest cells and perform subcellular fractionation to separate nuclear and cytoplasmic extracts.

-

-

Western Blotting:

-

Separate proteins from the nuclear extracts by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the N-terminal (active) form of SREBP-2.

-

Use an antibody against a nuclear protein (e.g., Lamin B1) as a loading control.

-

Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

-

Quantify band intensities to determine the relative amount of nuclear SREBP-2.

-

Conclusion

While direct evidence is currently lacking, the structural characteristics of this compound strongly suggest its potential as a novel lipid signaling molecule. By acting as a modulator of the LXR and SREBP pathways, it could play a significant role in maintaining cellular lipid homeostasis. The experimental frameworks provided in this guide offer a robust starting point for the scientific community to explore the biological functions of this intriguing oxysterol. Future research in this area holds the promise of uncovering new regulatory mechanisms in lipid metabolism and potentially identifying novel therapeutic targets for a range of metabolic diseases.

The Elusive Presence of 27-Nor-25-ketocholesterol and a Guide to its Closely Related Analogs in Biological Tissues

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract: This technical guide addresses the natural occurrence of 27-Nor-25-ketocholesterol in tissues. Our extensive search of scientific literature reveals a significant lack of direct evidence for the natural presence of this specific oxysterol. Consequently, this document provides a comprehensive overview of closely related and well-characterized oxysterols, with a primary focus on 25-hydroxycholesterol (25-HC). We present quantitative data on oxysterol levels in various tissues, detailed experimental protocols for their detection and quantification, and an exploration of their associated signaling pathways. This guide serves as a valuable resource for researchers in the field of sterol metabolism and drug development, offering insights into the broader context of oxysterol biology while highlighting the knowledge gap concerning this compound.

Introduction: The Oxysterol Landscape and the Question of this compound

Oxysterols, the oxidized derivatives of cholesterol, are a diverse class of signaling molecules and metabolic intermediates that play crucial roles in a myriad of physiological and pathophysiological processes. Their functions range from the regulation of cholesterol homeostasis and lipid metabolism to modulation of the immune system and involvement in the progression of various diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[1][2]

The specific molecule of interest, this compound, is structurally defined by a ketone group at the 25th position and the absence of the C27 methyl group. Despite a thorough review of the current scientific literature, there is a notable absence of studies documenting the natural occurrence of this compound in any biological tissue. This suggests that it may be an exceptionally rare metabolite, a synthetic compound, or a yet-to-be-discovered product of a novel metabolic pathway.

Given the lack of direct data, this guide will focus on the most structurally and biosynthetically relevant oxysterol, 25-hydroxycholesterol (25-HC) , as a proxy. The presence of the oxygenated function at the 25-position makes 25-HC a logical and informative analog. We will also discuss other key oxysterols to provide a broader context for researchers.

Quantitative Data on the Natural Occurrence of Key Oxysterols

While data for this compound is unavailable, extensive research has quantified the levels of other significant oxysterols in various tissues and fluids. The following tables summarize representative quantitative data for 25-hydroxycholesterol and other relevant oxysterols from human and animal studies. It is important to note that concentrations can vary significantly based on the analytical methods used, and the physiological or pathological state of the tissue.

Table 1: Concentration of 25-Hydroxycholesterol (25-HC) in Human Tissues and Plasma

| Tissue/Fluid | Concentration (ng/mL or ng/g) | Method of Detection | Reference |

| Plasma | a few ng/mL | LC-MS/MS | [2] |

| Brain | Low levels | GC-MS | |

| Lung | Low levels | GC-MS | |

| Liver | Low levels | GC-MS | |

| Macrophages | Expressed at low levels, but inducible | Various | [2] |

Table 2: Concentration of Other Relevant Oxysterols in Human Tissues and Plasma

| Oxysterol | Tissue/Fluid | Concentration (ng/mL or ng/g) | Method of Detection | Reference |

| 27-Hydroxycholesterol (27-HC) | Plasma | 17.7 ± 8.5 ng/ml | LC/ESI/MS/MS | [3] |

| 24S-Hydroxycholesterol (24S-HC) | Plasma | 12.3 ± 4.79 ng/ml | LC/ESI/MS/MS | [3] |

| 7-Ketocholesterol (7-KC) | Plasma (CAD patients) | Elevated levels | GC-MS | [4] |

| 7-Ketocholesterol (7-KC) | Arterial Plaques | High concentration | GC-MS | [4] |

Experimental Protocols for Oxysterol Analysis

The accurate detection and quantification of oxysterols in biological samples are challenging due to their low abundance and structural similarity to cholesterol. The following section outlines a general workflow and key considerations for the analysis of oxysterols like 25-HC, which would be applicable for any future studies on this compound.

Sample Preparation and Lipid Extraction

A critical step in oxysterol analysis is the efficient extraction of lipids from the tissue matrix while minimizing auto-oxidation of cholesterol.

-

Tissue Homogenization: Tissues are typically homogenized in a buffered solution, often containing antioxidants such as butylated hydroxytoluene (BHT) to prevent artefactual oxidation.

-

Lipid Extraction: A modified Folch or Bligh-Dyer extraction using a mixture of chloroform and methanol is commonly employed.

-

Saponification (Optional): To analyze total oxysterol content (free and esterified), an alkaline saponification step is included to hydrolyze the ester bonds. For the analysis of free oxysterols, this step is omitted.

-

Solid-Phase Extraction (SPE): SPE is frequently used for the clean-up and enrichment of oxysterols from the crude lipid extract. Silica-based or reversed-phase cartridges can be used to separate oxysterols from other lipid classes.

Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the quantification of oxysterols.

-

GC-MS: This technique often requires derivatization of the hydroxyl groups to improve volatility and ionization efficiency. While highly sensitive, the derivatization step can be time-consuming.

-

LC-MS/MS: This method has gained popularity as it often does not require derivatization, allowing for a more direct and high-throughput analysis. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources.

Visualization of Key Pathways and Workflows

Biosynthesis of 25-Hydroxycholesterol

The primary enzymatic route for 25-HC production is the oxidation of cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H). This enzyme is expressed in various cell types, particularly in macrophages, and its expression is induced by interferons.[2]

Caption: Enzymatic conversion of cholesterol to 25-hydroxycholesterol.

General Experimental Workflow for Oxysterol Analysis

The following diagram illustrates a typical workflow for the analysis of oxysterols from biological tissues.

Caption: A generalized workflow for the analysis of oxysterols in tissues.

Signaling Pathways of 25-Hydroxycholesterol

25-HC is a potent regulator of cholesterol metabolism, primarily through its interaction with the Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).

Caption: Key signaling pathways modulated by 25-hydroxycholesterol.

Future Directions and Conclusion

The absence of detectable levels of this compound in the current body of scientific literature presents an intriguing puzzle. It is plausible that this molecule is formed under specific, yet-to-be-identified, pathological conditions or through the action of uncharacterized enzymatic pathways. The logical precursor for such a molecule would likely be 25-hydroxycholesterol or a related 25-oxygenated sterol, followed by demethylation at the C27 position.

Future research in this area could focus on:

-

Targeted Metabolomics: Employing high-resolution mass spectrometry to screen for the m/z value corresponding to this compound in tissues under various metabolic stresses.

-

In Vitro Enzyme Assays: Investigating the potential of known cytochrome P450 enzymes to metabolize 25-hydroxycholesterol or 25-ketocholesterol into a "nor" form.

-

Chemical Synthesis: The synthesis of an authentic standard of this compound would be invaluable for its unambiguous identification and for studying its biological activities.

References

- 1. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.aston.ac.uk [research.aston.ac.uk]

- 4. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Review of 27-Nor-25-ketocholesterol: A Synthetic Intermediate Awaiting Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

27-Nor-25-ketocholesterol is a recognized sterol molecule, identified as a synthetic intermediate in the preparation of various hydroxy derivatives of cholesterol. Despite its availability from commercial chemical suppliers and its defined chemical structure (Molecular Formula: C₂₆H₄₂O₂, CAS: 7494-34-0), a comprehensive review of publicly accessible scientific literature, patents, and technical documentation reveals a significant absence of data regarding its biological activities, mechanism of action, and physiological relevance. Consequently, the creation of an in-depth technical guide complete with quantitative biological data, detailed experimental protocols, and signaling pathway diagrams—as initially requested—is not feasible at this time. This document serves to summarize the currently available information on this compound, primarily its chemical identity, and to highlight the knowledge gap concerning its biological function.

Chemical Identity and Properties

This compound, also known by its systematic name 3β-Hydroxy-26-norcholest-5-en-25-one, is a derivative of cholesterol. The "27-nor" designation indicates the absence of a methyl group at position 27 on the cholesterol side chain, and the "25-keto" refers to a ketone group at position 25.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 7494-34-0 | Chemical Supplier Catalogs |

| Molecular Formula | C₂₆H₄₂O₂ | Chemical Supplier Catalogs |

| Molecular Weight | 386.61 g/mol | Chemical Supplier Catalogs |

| Alternate Names | 3β-Hydroxy-26-norcholest-5-en-25-one; 25-Oxo-27-norcholesterol | Chemical Supplier Catalogs |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | Chemical Supplier Catalogs |

| Storage | Recommended at -20°C | Chemical Supplier Catalogs |

Synthesis and Potential Role as a Chemical Intermediate

Commercial suppliers list this compound as an intermediate in the synthesis of hydroxy derivatives of cholesterol. While specific, detailed synthetic protocols for this exact molecule were not found in the surveyed literature, the synthesis of cholesterol analogs often involves multi-step processes starting from more abundant sterols. The creation of the 25-keto functionality and the removal of the C27 methyl group would likely involve specific oxidation and demethylation reactions, respectively.

The logical relationship for its role as a synthetic precursor can be visualized as follows:

Review of Biological Activity: A Notable Absence of Data

A thorough search of scientific databases, including PubMed, Scopus, and Google Scholar, yielded no peer-reviewed articles detailing the biological activity of this compound. This includes a lack of information on:

-

Mechanism of Action: There are no studies identifying its cellular or molecular targets.

-

Signaling Pathways: No elucidated signaling cascades are associated with this molecule.

-

Pharmacokinetics and Pharmacodynamics: Data on absorption, distribution, metabolism, excretion, and toxicity are absent.

-

Therapeutic Potential: There is no research into its efficacy in any disease models.

While structural modifications of cholesterol are a known strategy for developing biologically active compounds, as seen with some B-norcholesterol derivatives showing antiproliferative activity, no such studies have been published for this compound.

Future Directions and Conclusion

The current state of knowledge on this compound is limited to its chemical identity and its role as a synthetic intermediate. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The molecule represents a novel chemical entity for which the biological effects are entirely unexplored.

Future research could focus on:

-

In vitro screening: Assessing the cytotoxicity of this compound in various cell lines to identify any potential anti-cancer properties.

-

Receptor binding assays: Determining if it interacts with nuclear receptors that are known to bind other oxysterols, such as the Liver X Receptor (LXR) or the Estrogen Receptor (ER).

-

Metabolic studies: Investigating its effects on lipid metabolism and cholesterol homeostasis in cellular models.

Recommendation: For a detailed review including quantitative data, experimental protocols, and signaling pathways, it is recommended to focus on a well-characterized oxysterol such as 25-hydroxycholesterol or 27-hydroxycholesterol . Extensive literature is available for these molecules, which would allow for the creation of a comprehensive technical guide that meets the specified requirements.

The Function of 27-Nor-25-ketocholesterol in Lipid Metabolism: An In-depth Technical Guide

A Note to the Reader: As of October 2025, publicly available scientific literature does not contain specific information regarding the function of 27-Nor-25-ketocholesterol in lipid metabolism. This compound is commercially available for research purposes, but its biological activities, signaling pathways, and effects on lipid homeostasis have not been documented.

Therefore, this technical guide will focus on a closely related and extensively studied oxysterol, 27-hydroxycholesterol (27-HC) . 27-HC is a key player in cholesterol homeostasis and its study provides a strong foundational understanding of how side-chain oxysterols regulate lipid metabolism, which may offer predictive insights into the potential function of novel derivatives like this compound.

An In-depth Technical Guide on the Function of 27-Hydroxycholesterol in Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the pivotal role of 27-hydroxycholesterol (27-HC) in regulating lipid metabolism, primarily through its interaction with Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).

Introduction to 27-Hydroxycholesterol (27-HC)

27-Hydroxycholesterol is a primary, peripherally produced oxysterol, generated from cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). It is the most abundant circulating oxysterol in humans and acts as a signaling molecule that reflects the body's overall cholesterol status. 27-HC plays a dual role in lipid metabolism, primarily by activating Liver X Receptors (LXRs) and inhibiting the processing of Sterol Regulatory Element-Binding Protein-2 (SREBP-2). These actions collectively contribute to the maintenance of cholesterol homeostasis by promoting cholesterol efflux and suppressing cholesterol biosynthesis.

Core Mechanisms of Action

The function of 27-HC in lipid metabolism is primarily mediated through two master transcriptional regulators:

-

Liver X Receptors (LXRs): 27-HC is a known agonist of both LXRα and LXRβ nuclear receptors.[1][2] Upon binding, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This activation leads to the increased expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for efflux of cellular cholesterol to HDL.[3]

-

Sterol Regulatory Element-Binding Protein-2 (SREBP-2): 27-HC suppresses the activity of SREBP-2, a key transcription factor for genes involved in cholesterol biosynthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).[1][4][5] It achieves this by promoting the binding of the SREBP cleavage-activating protein (SCAP) to the insulin-induced gene (Insig) proteins in the endoplasmic reticulum, which prevents the transport of the SREBP-SCAP complex to the Golgi for proteolytic activation.[1]

Signaling Pathways of 27-HC in Lipid Metabolism

References

- 1. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The cholesterol metabolite 25-hydroxycholesterol restricts activation of the transcriptional regulator SREBP2 and limits intestinal IgA plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Methodological & Application

Synthesis of 27-Nor-25-ketocholesterol: A Detailed Protocol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical synthesis of 27-nor-25-ketocholesterol, a valuable molecule for research in sterol metabolism and related therapeutic areas. The protocol outlines a multi-step synthesis starting from a readily available steroid precursor, cholic acid. Detailed experimental procedures, data presentation, and diagrams of the synthetic workflow and a relevant biological pathway are included to facilitate its application in a research setting.

Introduction

Oxysterols, oxidized derivatives of cholesterol, are crucial signaling molecules involved in the regulation of lipid metabolism, inflammation, and cell signaling. This compound is a synthetic oxysterol analog that lacks the terminal carbon of the cholesterol side chain and possesses a ketone at the C-25 position. This modification makes it a valuable tool for investigating the structure-activity relationships of oxysterols and their interactions with nuclear receptors such as the Liver X Receptor (LXR) and farnesoid X receptor (FXR). The synthesis of this compound is essential for its preclinical evaluation as a potential therapeutic agent.

Synthetic Strategy Overview

The synthesis of this compound is approached via a multi-step pathway commencing with cholic acid. The core strategy involves:

-

Protection of Hydroxyl Groups: The 3α, 7α, and 12α hydroxyl groups of the cholic acid steroid nucleus are protected to prevent unwanted side reactions in subsequent steps.

-

Side-Chain Shortening: The carboxylic acid side chain of cholic acid is converted to a C-24 aldehyde.

-

Side-Chain Elongation and Functionalization: A Grignard reaction is employed to introduce the 2-methylpropan-2-ol side chain, yielding the 27-nor-25-hydroxycholesterol intermediate.

-

Oxidation: The C-25 hydroxyl group is oxidized to the corresponding ketone to afford the final product, this compound.

-

Deprotection: The protecting groups on the steroid nucleus are removed.

Experimental Protocols

Step 1: Protection of Cholic Acid

The hydroxyl groups of cholic acid are protected as their methyl esters and subsequently as their formyl esters.

1.1. Methylation of Carboxylic Acid:

-

Reagents: Cholic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄).

-

Procedure: Cholic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl cholate.

1.2. Formation of Triformate Ester:

-

Reagents: Methyl cholate, Formic acid, Perchloric acid.

-

Procedure: Methyl cholate is dissolved in formic acid at 0°C, and a catalytic amount of perchloric acid is added. The reaction is stirred at room temperature for 12 hours. The mixture is then poured into ice water and extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl 3α,7α,12α-triformyloxy-5β-cholan-24-oate.

Step 2: Synthesis of the C-24 Aldehyde

The protected methyl cholate is reduced to the corresponding alcohol and then oxidized to the aldehyde.

2.1. Reduction to Alcohol:

-

Reagents: Methyl 3α,7α,12α-triformyloxy-5β-cholan-24-oate, Diisobutylaluminium hydride (DIBAL-H), Dichloromethane (DCM).

-

Procedure: The triformate ester is dissolved in dry dichloromethane and cooled to -78°C. A solution of DIBAL-H in hexanes is added dropwise, and the reaction is stirred for 2 hours at -78°C. The reaction is quenched by the slow addition of methanol, followed by water. The mixture is warmed to room temperature, and the aluminum salts are filtered off. The filtrate is concentrated to give the 3α,7α,12α-triformyloxy-5β-cholan-24-ol.

2.2. Oxidation to Aldehyde:

-

Reagents: 3α,7α,12α-triformyloxy-5β-cholan-24-ol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

-

Procedure: The alcohol is dissolved in dry dichloromethane, and PCC is added in one portion. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to yield the 3α,7α,12α-triformyloxy-5β-cholan-24-al (the C-24 aldehyde).

Step 3: Grignard Reaction for Side-Chain Elongation

3.1. Preparation of Isopropylmagnesium Bromide:

-

Reagents: Isopropyl bromide, Magnesium turnings, Dry diethyl ether.

-

Procedure: In a flame-dried flask under an inert atmosphere, magnesium turnings are stirred in dry diethyl ether. Isopropyl bromide is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.

3.2. Reaction with the C-24 Aldehyde:

-

Reagents: 3α,7α,12α-triformyloxy-5β-cholan-24-al, Isopropylmagnesium bromide, Dry diethyl ether.

-

Procedure: The C-24 aldehyde, dissolved in dry diethyl ether, is added dropwise to the prepared Grignard reagent at 0°C. The reaction is stirred for 1 hour at 0°C and then quenched by the slow addition of saturated ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the protected 27-nor-25-hydroxycholesterol.

Step 4: Oxidation to this compound

-

Reagents: Protected 27-nor-25-hydroxycholesterol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

-

Procedure: The protected 27-nor-25-hydroxycholesterol is dissolved in dry dichloromethane, and Dess-Martin periodinane is added. The reaction is stirred at room temperature for 2 hours. The reaction is quenched with a saturated solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the protected this compound.

Step 5: Deprotection

-

Reagents: Protected this compound, Sodium methoxide, Methanol (MeOH).

-

Procedure: The protected product is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction is stirred at room temperature for 1 hour. The reaction is neutralized with acetic acid and the solvent is evaporated. The residue is purified by column chromatography to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes representative yields for each step of the synthesis. Actual yields may vary depending on experimental conditions and scale.

| Step | Reaction | Starting Material | Product | Representative Yield (%) | Purity (%) |

| 1.1 | Methyl Esterification | Cholic Acid | Methyl Cholate | 95-98 | >98 |

| 1.2 | Triformate Protection | Methyl Cholate | Methyl 3α,7α,12α-triformyloxy-5β-cholan-24-oate | 90-95 | >97 |

| 2.1 | DIBAL-H Reduction | Protected Methyl Ester | Protected C-24 Alcohol | 85-90 | >95 |

| 2.2 | PCC Oxidation | Protected C-24 Alcohol | Protected C-24 Aldehyde | 80-85 | >95 |

| 3.2 | Grignard Reaction | Protected C-24 Aldehyde | Protected 27-nor-25-hydroxycholesterol | 70-75 | >95 |

| 4 | DMP Oxidation | Protected 27-nor-25-hydroxycholesterol | Protected this compound | 85-90 | >98 |

| 5 | Deprotection | Protected this compound | This compound | 90-95 | >99 |

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound from cholic acid.

Potential Signaling Pathway: LXR Activation

Caption: Hypothetical activation of the LXR pathway by this compound.

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the steroid nucleus and the modified side chain. The absence of the C-27 methyl signal and the presence of a carbonyl signal in the ¹³C NMR spectrum are key indicators of successful synthesis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, corresponding to the chemical formula C₂₆H₄₂O₂.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, with a target purity of >98%.

Applications in Research

This compound can be utilized in a variety of research applications, including:

-

Studying Nuclear Receptor Activation: Investigating its ability to activate or inhibit LXR, FXR, and other nuclear receptors involved in lipid metabolism.

-

Investigating Cholesterol Homeostasis: Elucidating the role of side-chain modifications on the regulation of cholesterol biosynthesis and transport.

-

Drug Discovery: Serving as a lead compound for the development of novel therapeutics for metabolic diseases, cardiovascular diseases, and certain cancers.

This detailed protocol provides a robust framework for the synthesis of this compound, enabling researchers to produce this valuable compound for their studies. Careful execution of each step and thorough characterization of the final product are crucial for obtaining reliable and reproducible results.

Application Notes & Protocols for the Detection of 27-Nor-25-ketocholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Nor-25-ketocholesterol is a C26 derivative of cholesterol, characterized by a ketone group at the C-25 position and the absence of a terminal carbon at C-27. As a cholesterol metabolite, it may play a role in various physiological and pathophysiological processes. Accurate and sensitive detection of this compound in biological matrices is essential for understanding its biological function and its potential as a biomarker in drug development and disease diagnostics.

These application notes provide detailed protocols for the analytical detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of similar oxysterols and ketosterols.

Analytical Methods Overview

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for sterol analysis. It offers high chromatographic resolution and is suitable for complex matrices. Derivatization is typically required to improve the volatility and thermal stability of the analyte.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, often without the need for derivatization. It is particularly well-suited for the analysis of thermally labile compounds and for high-throughput applications.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of related ketosterols and oxysterols using GC-MS and LC-MS/MS. These values can be considered as target performance indicators for the analysis of this compound.

| Parameter | GC-MS | LC-MS/MS | Reference Compound(s) |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | 7-Ketocholesterol, 27-Hydroxycholesterol |

| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 0.1 - 2 ng/mL | 7-Ketocholesterol, 27-Hydroxycholesterol |

| **Linearity (R²) ** | > 0.99 | > 0.99 | 7-Ketocholesterol, 27-Hydroxycholesterol |

| Recovery | 85 - 115% | 90 - 110% | 7-Ketocholesterol, 27-Hydroxycholesterol |

| Intra-day Precision (%RSD) | < 10% | < 10% | 7-Ketocholesterol, 27-Hydroxycholesterol |

| Inter-day Precision (%RSD) | < 15% | < 15% | 7-Ketocholesterol, 27-Hydroxycholesterol |

Experimental Protocols

Protocol 1: Analysis of this compound by GC-MS

This protocol describes the analysis of total this compound (free and esterified) in plasma or serum.

1. Sample Preparation

-

Internal Standard Spiking: To 1 mL of plasma/serum, add a known amount of a suitable internal standard (e.g., epicoprostanol or a stable isotope-labeled analog of this compound if available).

-

Saponification: Add 2 mL of 1 M ethanolic potassium hydroxide. Vortex and incubate at 60°C for 1 hour to hydrolyze the sterol esters.

-

Liquid-Liquid Extraction (LLE): After cooling to room temperature, add 1 mL of deionized water and 5 mL of n-hexane. Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.

-

Collection of Organic Phase: Carefully transfer the upper hexane layer to a new tube.

-

Re-extraction: Repeat the extraction of the aqueous layer with another 5 mL of n-hexane.

-

Drying: Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 1 hour to form trimethylsilyl (TMS) ethers.

2. GC-MS Analysis

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Oven Program:

-

Initial temperature: 180°C, hold for 1 min.

-

Ramp 1: 20°C/min to 270°C, hold for 10 min.

-

Ramp 2: 5°C/min to 300°C, hold for 5 min.

-

-

Injector: Splitless mode, 280°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Note: The specific ions to monitor for this compound-TMS ether will need to be determined by analyzing a standard. Based on its structure, characteristic ions would be expected from the fragmentation of the TMS-derivatized sterol core and the side chain.

-

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol is suitable for the sensitive quantification of free this compound.

1. Sample Preparation

-

Internal Standard Spiking: To 100 µL of plasma/serum, add a suitable internal standard (e.g., a stable isotope-labeled analog).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Drying: Evaporate the supernatant to dryness under nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

-

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: Linear gradient to 100% B

-

8-10 min: Hold at 100% B

-

10.1-12 min: Return to 30% B for equilibration.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Note: The precursor and product ion transitions for this compound (MW: 386.61) will need to be optimized by infusing a standard solution. A likely precursor ion would be the protonated molecule [M+H]+ or an adduct.

-

Visualizations

Disclaimer

These protocols are intended as a guideline and are based on established methods for similar analytes. Optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters will be necessary for the specific analysis of this compound in your laboratory. The use of a certified reference standard for this compound is essential for method development and validation.

Application Note: HPLC-MS Analysis of 27-Nor-25-ketocholesterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 27-Nor-25-ketocholesterol using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound is a C26 oxysterol, a cholesterol derivative with a modified side chain.[1] The accurate quantification of this and other oxysterols is crucial for understanding their roles in various physiological and pathological processes. This document outlines the necessary materials, sample preparation, and a generalized HPLC-MS/MS method applicable to the analysis of this compound, along with recommendations for method development and validation.

Introduction

Oxysterols are oxidized derivatives of cholesterol that play significant roles in numerous biological pathways, including cholesterol homeostasis, lipid metabolism, and cell signaling. Altered levels of specific oxysterols have been implicated in a range of diseases, making their precise measurement a key area of research. This compound, with a molecular formula of C₂₆H₄₂O₂ and a molecular weight of 386.61 g/mol , is a less common oxysterol that presents unique analytical challenges due to its structural similarity to other sterols.[1] HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers the high sensitivity and selectivity required for the accurate quantification of such compounds in complex biological matrices.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound is provided below. This protocol is based on established methods for related oxysterols and should be optimized and validated for the specific laboratory setup and sample matrix.

1. Materials and Reagents

-

Standards: this compound certified reference standard.

-

Internal Standard (IS): A stable isotope-labeled analog of a related oxysterol (e.g., d7-27-hydroxycholesterol or d7-7-ketocholesterol) is recommended.

-

Solvents: HPLC-grade methanol, acetonitrile, isopropanol, and water.

-

Additives: Formic acid (LC-MS grade).

-

Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., hexane, ethyl acetate).

2. Sample Preparation